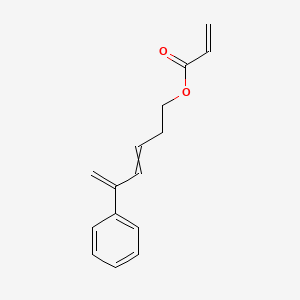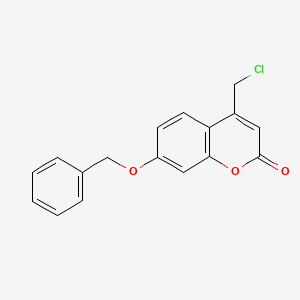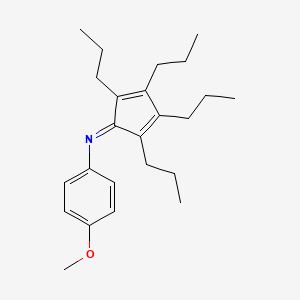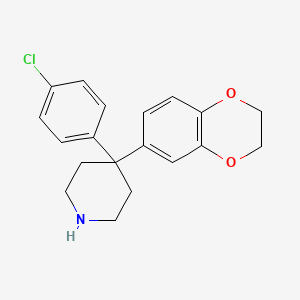
3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- is a chemical compound that belongs to the class of aromatic amides This compound is characterized by the presence of a pyridine ring, an amide group, and a chloro-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with N-(2-aminophenyl)-2-chloro-N-methylamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or histone deacetylases, leading to changes in cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminophenyl)-6-methyl-3-pyridinecarboxamide: This compound has a similar structure but with a methyl group instead of a chloro group.
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound contains a thiazole ring instead of a pyridine ring.
Uniqueness
3-Pyridinecarboxamide, N-(2-aminophenyl)-2-chloro-N-methyl- is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
826991-86-0 |
|---|---|
Molekularformel |
C13H12ClN3O |
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-2-chloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c1-17(11-7-3-2-6-10(11)15)13(18)9-5-4-8-16-12(9)14/h2-8H,15H2,1H3 |
InChI-Schlüssel |
MKCUFBHMNDKZMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1N)C(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)

![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)

![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)


![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)

![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)

